![molecular formula C7H9N3O2 B1400293 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid CAS No. 1190392-04-1](/img/structure/B1400293.png)
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
概要
説明
Molecular Structure Analysis
The molecular structure of “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The InChI code for the compound is1S/C7H9N3O2.ClH/c1-4-8-9-6-2-5 (7 (11)12)3-10 (4)6;/h5H,2-3H2,1H3, (H,11,12);1H . Physical And Chemical Properties Analysis
The compound “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” has a molecular weight of 203.63 . It is a solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Applications : A variety of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, related to the compound , are synthesized via reactions with nucleophiles. These reactions demonstrate potential applications in creating fused tricyclic derivatives and a 7-methylene derivative (Goto et al., 1991).
1,3-Dipolar Cycloaddition Reactions : The compound has been utilized in synthesizing 5H-pyrrolo[2,1-a]isoindole derivatives using 1,3-dipolar cycloaddition reactions with mesoionic oxazolines (New & Yevich, 1984).
Complex Synthesis Processes : The synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole involved a four-step process including etherification, hydrazonation, cyclization, and reduction. This complex synthesis highlights the compound's versatility in chemical reactions (Zhang et al., 2019).
Molecular Structure Analysis : Computational studies have been conducted to analyze the molecular structures of compounds related to 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid, demonstrating the compound's potential for detailed theoretical study and its structural stability (Zhang et al., 2019).
Experimental and Computational Study : Pyrrole derivatives, including those similar to the compound , have been synthesized and studied both experimentally and computationally. This research underlines the compound's significance in the creation of new pyrrolotriazepine derivatives (Menges et al., 2013).
Cytotoxic Activity : Some derivatives of pyrrolo[2,1-c][1,2,4]triazole have been synthesized and evaluated for their cytotoxic activity, indicating the compound's potential applications in medicinal chemistry (Azab, Aly, & Gobouri, 2017).
Safety And Hazards
The compound “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid” is classified under GHS07 for safety . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The pyrrolopyrazine scaffold, which includes “3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGJRWRZDCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


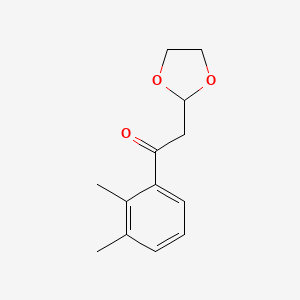
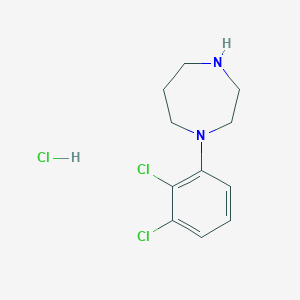
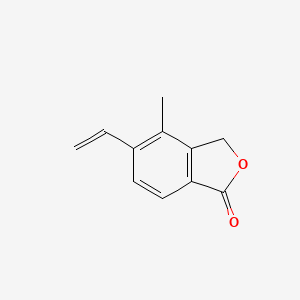
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
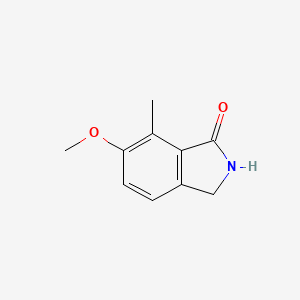
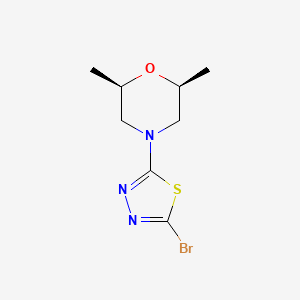
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
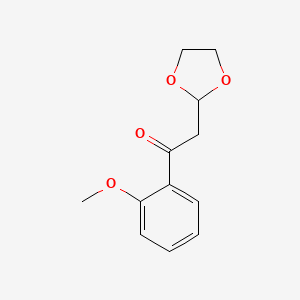
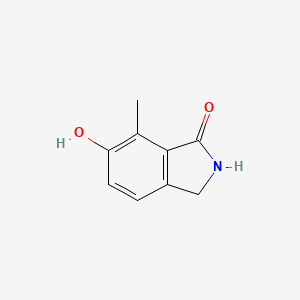
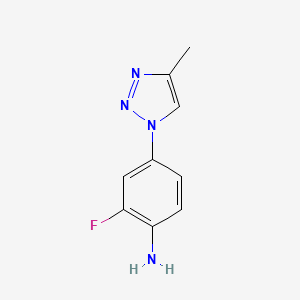
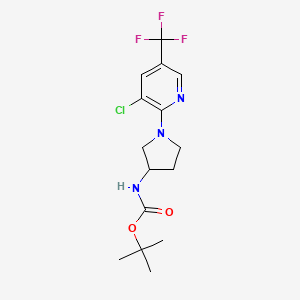
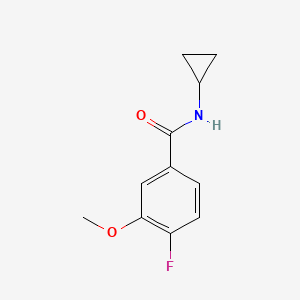
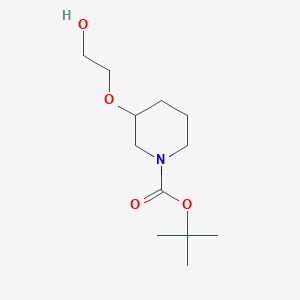
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)